

Creticoside C: An Uncharacterized Diterpenoid Glycoside

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Despite its commercial availability and notation as a natural product isolated from Pteris cretica, a comprehensive scientific profile of **Creticoside C**, including its definitive chemical structure, stereochemistry, and biological activity, remains elusive in publicly accessible literature. This technical guide synthesizes the currently available information and highlights the significant knowledge gaps surrounding this compound.

Introduction

Creticoside C is listed by several chemical suppliers with the CAS number 53452-34-9 and a molecular formula of C₂₆H₄₄O₈, corresponding to a molecular weight of 484.6 g/mol .[1][2][3] It is categorized as a diterpenoid glycoside and is reported to be isolated from the fern Pteris cretica.[2] However, a thorough search of scientific databases reveals a conspicuous absence of primary literature detailing its isolation, purification, and structural elucidation. This lack of published data prevents a detailed analysis of its chemical and physical properties.

Physicochemical Properties

The information available for **Creticoside C** is limited to its basic identifiers.



Property	Value	Source
CAS Number	53452-34-9	[1][2][3]
Molecular Formula	C26H44O8	[1][2][3]
Molecular Weight	484.6 g/mol	[1][2][3]
Type of Compound	Diterpenoid	[2]
Source	Pteris cretica	[2]

Chemical Structure and Stereochemistry: A Knowledge Gap

As of late 2025, the definitive chemical structure and stereochemistry of **Creticoside C** have not been published in peer-reviewed scientific literature. While the molecular formula suggests a diterpene aglycone linked to a sugar moiety, the specific connectivity, functional groups, and the absolute and relative configurations of its chiral centers are unknown.

In contrast, other compounds from Pteris cretica, such as Creticoside A, have been isolated and characterized.[4] The structure of Creticoside A was elucidated using 1D and 2D NMR spectroscopy and ESI-MS.[4] However, this information cannot be extrapolated to determine the structure of **Creticoside C**.

Experimental Protocols: Undisclosed Methodologies

Detailed experimental protocols for the isolation, purification, and characterization of **Creticoside C** are not available. A general procedure for the extraction of compounds from Pteris cretica has been described in the literature, which typically involves the following steps:



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Figure 1. A generalized workflow for the isolation of natural products from plant material.

Without a primary publication, the specific solvents, chromatographic conditions, and analytical methods used to isolate and identify **Creticoside C** remain unknown.

Future Outlook

The absence of detailed scientific information on **Creticoside C** presents a significant opportunity for natural product researchers. A full structural elucidation and stereochemical assignment are necessary first steps. This would involve the isolation of **Creticoside C** from Pteris cretica followed by a comprehensive analysis using modern spectroscopic techniques, including:

- 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the carbon and proton framework and their connectivity.
- High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
- X-ray Crystallography: To unambiguously determine the three-dimensional structure and absolute stereochemistry, if suitable crystals can be obtained.
- Chiral chromatography and chemical derivatization: To determine the stereochemistry of the sugar moiety.

Following its structural characterization, the biological activities of **Creticoside C** could be explored, which may unveil novel therapeutic properties, given the diverse bioactivities reported for other compounds from the Pteris genus.

In conclusion, while **Creticoside C** is a commercially available compound attributed to Pteris cretica, a comprehensive scientific understanding of its chemical nature is currently lacking. Further research is imperative to fully characterize this natural product and explore its potential applications.

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